L-Homoserine

Description

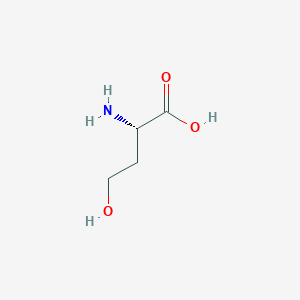

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 | |

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Homoserine: From Metabolic Fulcrum to Synthetic Workhorse

Introduction: Beyond the Proteome

In the vast landscape of molecular biology, L-Homoserine (Hse) occupies a unique and critical position. While not one of the 20 proteinogenic amino acids encoded by the standard genetic code, its significance is profound.[1] this compound is a central metabolic intermediate in the aspartate pathway, serving as the final common precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in bacteria, fungi, and plants.[1][2] This metabolic branch point makes it a key regulatory hub and a prime target for metabolic engineering.

Beyond its natural role, this compound's chiral C4 structure, featuring amino, hydroxyl, and carboxyl groups, makes it a functionally rich and versatile building block for synthetic chemistry.[3] Its applications are expanding rapidly, ranging from the industrial-scale microbial production of valuable chemicals to its use as a chiral precursor in the synthesis of pharmaceuticals, agrochemicals, and research tools.[4][5] This guide provides an in-depth exploration of this compound's structure, chemical properties, metabolic significance, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Core Structure and Physicochemical Properties

Understanding the fundamental characteristics of this compound is paramount to its effective application. It is the L-enantiomer of 2-amino-4-hydroxybutanoic acid, differing from L-serine by the insertion of an additional methylene group in its side chain.[1] This seemingly minor structural change has significant implications for its chemical reactivity and biological function.

Key Identifiers and Properties

The quantitative data below are essential for experimental design, from calculating molar concentrations for biochemical assays to selecting appropriate solvents for synthesis and purification.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-4-hydroxybutanoic acid | [1][6] |

| CAS Number | 672-15-1 | [1][7][8] |

| Molecular Formula | C₄H₉NO₃ | [1][6][7] |

| Molecular Weight | 119.12 g/mol | [1][6][7][8] |

| Appearance | White or almost white crystalline powder | [7] |

| Melting Point | 203 °C (with decomposition) | [1][6][7][9] |

| Water Solubility | 1100 g/L (at 30°C) | [10] |

| Optical Rotation [α]D²⁰ | -5.5 to -8.0° (in dilute water) | [7] |

Section 2: The Metabolic Crossroads: Biosynthesis and Regulation

This compound is synthesized from L-aspartate via the aspartate metabolic pathway, a series of enzymatic reactions essential for many organisms but absent in animals, making it an attractive target for antimicrobial and herbicide development.[2] The biosynthesis begins with the phosphorylation of L-aspartate and proceeds through the key intermediate, L-aspartate-4-semialdehyde.[2]

The final step is the reduction of L-aspartate-4-semialdehyde, a reaction catalyzed by the NADPH-dependent enzyme homoserine dehydrogenase (encoded by the thrA gene in E. coli).[1][2]

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. L -高丝氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 672-15-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the L-Homoserine Biosynthesis Pathway in Escherichia coli

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Centrality of L-Homoserine in Bacterial Metabolism

In the intricate metabolic landscape of Escherichia coli, this compound emerges not as a final product for protein synthesis, but as a critical metabolic node.[1] It stands at a crucial juncture, directing the flow of carbon and nitrogen from aspartate towards the biosynthesis of essential amino acids, namely threonine, methionine, and isoleucine.[1][2] This pathway's absence in animals elevates its enzymes to prime targets for the development of novel antimicrobial agents and herbicides.[1][3] A comprehensive understanding of the this compound biosynthesis pathway is therefore paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of new therapeutic agents. This guide provides a detailed exploration of the enzymatic reactions, regulatory networks, and experimental methodologies pertinent to the study of this vital metabolic route in E. coli.

The Core Pathway: A Three-Step Enzymatic Cascade from L-Aspartate

The biosynthesis of this compound from L-aspartate in E. coli is a seemingly straightforward three-step enzymatic process. However, the elegance of this pathway lies in its intricate regulation and its integration with central carbon metabolism. The journey begins with the phosphorylation of L-aspartate, a reaction that commits the molecule to the aspartate family of amino acids.[2][3]

Step 1: The Commitment Step - Phosphorylation of L-Aspartate by Aspartate Kinase

The inaugural and rate-limiting step of the pathway is the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate.[2][3] This reaction is catalyzed by aspartate kinase (AK) . To exert fine control over the flux into the different branches of the aspartate pathway, E. coli employs three distinct isozymes of aspartate kinase, each subject to differential regulation by the downstream end-product amino acids:[3][4]

-

Aspartate Kinase I (AKI) : Encoded by the thrA gene, this isozyme is part of a bifunctional protein that also possesses homoserine dehydrogenase activity (see Step 3). AKI activity is allosterically inhibited by L-threonine.[3][5]

-

Aspartate Kinase II (AKII) : Encoded by the metL gene, this isozyme is also a bifunctional protein with homoserine dehydrogenase activity. AKII is not subject to feedback inhibition but its expression is repressed by L-methionine.[2][3]

-

Aspartate Kinase III (AKIII) : Encoded by the lysC gene, this isozyme is allosterically inhibited by L-lysine.[3][6]

This multi-isozyme strategy allows E. coli to independently modulate the synthesis of threonine, methionine, and lysine in response to cellular needs.[3]

Table 1: Aspartate Kinase Isozymes in E. coli

| Isozyme | Gene | Regulation |

| Aspartate Kinase I (AKI) | thrA | Feedback inhibition by L-threonine |

| Aspartate Kinase II (AKII) | metL | Repression by L-methionine |

| Aspartate Kinase III (AKIII) | lysC | Feedback inhibition by L-lysine |

Step 2: Reduction to a Semialdehyde - The Role of Aspartate-Semialdehyde Dehydrogenase

The second step involves the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[2][7] This reaction is catalyzed by aspartate-semialdehyde dehydrogenase (ASADH) , encoded by the asd gene.[8][9] The mechanism of ASADH is thought to proceed through a thioester intermediate, where a cysteine residue in the active site attacks the substrate.[7][10] This enzyme is a critical branch point, as its product, aspartate-β-semialdehyde, is a precursor for both the this compound and L-lysine biosynthetic pathways.[4][7] Unlike the preceding step, there is currently no evidence to suggest that ASADH is subject to feedback inhibition by pathway metabolites.[8]

Step 3: The Final Reduction to this compound by Homoserine Dehydrogenase

The terminal step in the synthesis of this compound is the NADPH-dependent reduction of L-aspartate-β-semialdehyde, catalyzed by homoserine dehydrogenase (HDH) .[2][11] Similar to aspartate kinase, E. coli possesses two isozymes of homoserine dehydrogenase:

-

Homoserine Dehydrogenase I (HDH-I) : This is the dehydrogenase domain of the bifunctional thrA gene product, which also contains AKI activity.[5][12] The activity of HDH-I is allosterically inhibited by L-threonine.[5]

-

Homoserine Dehydrogenase II (HDH-II) : This is the dehydrogenase domain of the bifunctional metL gene product, which also has AKII activity.[4] The expression of metL is repressed by L-methionine.[2]

The dual functionality of the thrA and metL gene products provides a streamlined and co-regulated synthesis of the early intermediates in the threonine and methionine branches of the aspartate pathway.

Visualizing the Pathway: A Graphviz Representation

Caption: The this compound biosynthesis pathway in E. coli, illustrating the enzymatic steps, gene names, and key regulatory feedback loops.

Regulatory Networks: Maintaining Metabolic Homeostasis

The production of this compound is tightly controlled to prevent the wasteful overproduction of its amino acid derivatives. This regulation occurs at both the enzymatic and genetic levels.

Allosteric Feedback Inhibition

As previously mentioned, the activities of Aspartate Kinase I and III, as well as Homoserine Dehydrogenase I, are directly inhibited by the end-products of their respective pathways (L-threonine and L-lysine).[3][5][13] This rapid and reversible mechanism allows for the immediate shutdown of the pathway when the cellular concentration of these amino acids is sufficient.

Transcriptional Regulation

In addition to allosteric control, the expression of the genes involved in this compound biosynthesis is also regulated. The thrLABC operon, which includes the thrA gene, is subject to attenuation.[2] This mechanism involves the formation of alternative RNA secondary structures in the leader transcript (thrL) in response to the availability of charged tRNAThr. When threonine levels are high, transcription is terminated prematurely. Conversely, low levels of threonine lead to the full transcription of the operon.

The expression of the metL gene is controlled by the metJ repressor, which, in the presence of the corepressor S-adenosylmethionine (a downstream product of methionine), binds to the operator region and blocks transcription.[2]

Experimental Protocols: A Guide to Studying the Pathway

A thorough investigation of the this compound biosynthesis pathway necessitates a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for key experiments.

Protocol 1: Aspartate Kinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of aspartate kinase. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

MgSO₄ (40 mM)

-

KCl (10 mM)

-

Phosphoenolpyruvate (PEP) (1 mM)

-

NADH (0.25 mM)

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

-

ATP solution (various concentrations)

-

L-aspartate solution (various concentrations)

-

Purified or crude cell extract containing aspartate kinase

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgSO₄, KCl, PEP, NADH, and PK/LDH.

-

Pre-incubate the reaction mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding a known amount of the enzyme source (cell extract or purified protein).

-

Start the measurement by adding L-aspartate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the rate of ADP production from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To study feedback inhibition, include varying concentrations of L-threonine or L-lysine in the reaction mixture.[14]

Protocol 2: Overexpression and Purification of Homoserine Dehydrogenase

This protocol outlines the steps for producing and purifying a recombinant His-tagged homoserine dehydrogenase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series) containing the thrA or metL gene

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Grow a culture in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate for a further 3-4 hours at a suitable temperature (e.g., 30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged homoserine dehydrogenase with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein into a suitable storage buffer.

Protocol 3: Fed-Batch Fermentation for this compound Production

This protocol provides a general framework for the production of this compound in a bioreactor using a metabolically engineered E. coli strain.

Materials:

-

Engineered E. coli strain with enhanced this compound production (e.g., with deletions in thrB and metA, and overexpression of a feedback-resistant thrA).[15][16]

-

Seed culture medium (e.g., LB)

-

Fermentation medium (defined mineral medium with a carbon source like glucose)

-

Feeding solution (concentrated glucose solution)

-

pH control agent (e.g., ammonium hydroxide)

-

Antifoam agent

Procedure:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony into the seed medium and incubating overnight.[16]

-

Bioreactor Setup: Sterilize a bioreactor containing the initial fermentation medium.[16]

-

Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature (e.g., 37°C), pH (e.g., 7.0), and dissolved oxygen (DO) at set points.[16]

-

Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding the concentrated glucose solution to maintain a low glucose concentration in the fermenter. This prevents the formation of inhibitory byproducts.

-

Monitoring and Sampling: Regularly monitor key parameters (pH, DO, temperature, off-gas composition). Take samples periodically to measure cell density (OD₆₀₀), residual glucose, and this compound concentration using methods like HPLC.[16]

-

Harvesting: Continue the fermentation until this compound production ceases.

Metabolic Engineering Strategies for Enhanced this compound Production

The native this compound biosynthesis pathway in E. coli is not optimized for high-level production of this intermediate. Metabolic engineering strategies are crucial to redirect carbon flux towards this compound and prevent its further conversion.

Key Engineering Targets:

-

Blocking Competing Pathways: Deletion of genes that consume this compound, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase), is a primary step to block the synthesis of threonine and methionine, respectively.[4][16]

-

Overexpression of Key Biosynthetic Enzymes: Increasing the expression of a feedback-resistant version of thrA can significantly enhance the carbon flux towards this compound.[4][15]

-

Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of the precursor L-aspartate, such as ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase), can increase the availability of the starting material.[2][4]

-

Redox Cofactor Engineering: The biosynthesis of this compound is an NADPH-dependent process.[2] Engineering the central metabolism to increase the availability of NADPH can further boost production.[2][8]

-

Export Engineering: Overexpression of exporter proteins like RhtA can facilitate the secretion of this compound into the medium, which can alleviate potential feedback inhibition and toxicity.[2]

Concluding Remarks

The this compound biosynthesis pathway in E. coli is a well-characterized yet continually relevant area of study. Its central role in amino acid metabolism and its absence in higher organisms make it an attractive target for both industrial biotechnology and antimicrobial drug development. A deep understanding of the enzymatic mechanisms, intricate regulatory networks, and the application of robust experimental and metabolic engineering strategies, as outlined in this guide, will be instrumental in harnessing the full potential of this vital metabolic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 4. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense : from experiment to MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09153G [pubs.rsc.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. benchchem.com [benchchem.com]

The Silent Architects: A Technical History of N-Acyl-L-Homoserine Lactones and the Dawn of Quorum Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Curious Glow to a Universal Language

For much of the history of microbiology, bacteria were viewed as solitary organisms, existing as independent entities. The notion of coordinated, multicellular-like behavior was a concept reserved for higher organisms. This paradigm shifted dramatically with the study of a seemingly simple phenomenon: the eerie, nocturnal glow of the marine bacterium, Vibrio fischeri. The story of N-acyl-L-homoserine lactones (AHLs) is not merely the discovery of a new class of molecules; it is the unveiling of a sophisticated and widespread mechanism of bacterial communication—quorum sensing—that has revolutionized our understanding of the microbial world. This guide delves into the technical journey of this discovery, from the foundational experiments that first hinted at cell-to-cell signaling to the advanced analytical techniques that continue to expand the known vocabulary of this intricate chemical language.

I. The Genesis of an Idea: "Autoinduction" in Vibrio fischeri

The seeds of quorum sensing were sown in the late 1960s and early 1970s through the pioneering work of J. Woodland Hastings and his postdoctoral fellow, Kenneth Nealson.[1][2] They observed a fascinating behavior in the bioluminescent bacterium Vibrio fischeri: it only produced light when the population reached a high cell density.[3][4] This density-dependent regulation of light production was termed "autoinduction."[3] The central hypothesis was that the bacteria were releasing a signaling molecule into their environment, which they termed an "autoinducer."[3] As the bacterial population grew, this molecule would accumulate, and upon reaching a critical threshold, it would trigger the expression of the genes responsible for bioluminescence.[3]

Causality Behind the Experimental Design:

The early experiments were elegantly designed to test this hypothesis of a diffusible signaling molecule. The researchers observed that if the growth medium of a high-density, light-producing culture was collected and added to a low-density, non-luminescent culture, the latter would prematurely begin to glow. This strongly suggested the presence of an extracellular factor that could induce the bioluminescent phenotype.

II. Unmasking the Messenger: The Isolation and Structural Elucidation of the First AHL

While the concept of autoinduction was compelling, the chemical identity of the signaling molecule remained a mystery for over a decade. The breakthrough came in 1981 from the meticulous work of Anatol Eberhard and his colleagues.[3] They successfully isolated and identified the autoinducer from the cell-free culture supernatant of Vibrio fischeri strain MJ-1.[3][5] The molecule was revealed to be N-(3-oxohexanoyl)-L-homoserine lactone.[3] This discovery was a landmark achievement, providing the first concrete evidence of a chemical signaling molecule used by bacteria for cell-to-cell communication and laying the groundwork for the entire field of quorum sensing.[6]

Foundational Experimental Protocol: Isolation and Characterization of N-(3-oxohexanoyl)-L-homoserine lactone

The protocol employed by Eberhard's team, while rudimentary by today's standards, was a testament to their ingenuity and perseverance. It established a fundamental workflow that would be adapted for the discovery of numerous other AHLs.

Step 1: Large-Scale Bacterial Culture Vibrio fischeri MJ-1 was cultured in large volumes of a suitable broth medium to generate a sufficient quantity of the autoinducer in the supernatant for subsequent chemical analysis.[3]

Step 2: Solvent Extraction The cell-free culture medium was subjected to liquid-liquid extraction using a nonpolar organic solvent, such as ethyl acetate. This partitioned the relatively nonpolar autoinducer from the aqueous medium, providing the first step of purification and concentration.[3]

Step 3: Evaporation and Crude Extract Preparation The organic solvent was carefully removed under reduced pressure, yielding a crude extract containing the autoinducer and other lipid-soluble molecules.[3]

Step 4: Chromatographic Purification The crude extract was further purified using silica gel column chromatography. This technique separates compounds based on their polarity, allowing for the isolation of the autoinducer from other components of the extract.[3]

Step 5: Structural Elucidation The purified compound was then subjected to the most advanced analytical techniques of the time to determine its chemical structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the precise molecular weight and elemental composition of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton (¹H) NMR spectroscopy was instrumental in determining the arrangement of atoms and the overall three-dimensional structure, revealing the characteristic homoserine lactone ring and the 3-oxohexanoyl acyl side chain.[3]

III. The LuxI/LuxR Paradigm: A Conserved System of Signal Synthesis and Reception

The discovery of the AHL molecule was quickly followed by the identification of the genetic machinery responsible for its production and detection.[6][7] Two key proteins, LuxI and LuxR, were identified as the core components of the Vibrio fischeri quorum sensing system.[6]

-

LuxI: The autoinducer synthase, responsible for catalyzing the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone.[6]

-

LuxR: A cytoplasmic receptor and transcriptional activator.[6]

This LuxI/LuxR system became the archetypal model for AHL-mediated quorum sensing in Gram-negative bacteria.[4]

The Signaling Pathway: A Self-Reinforcing Loop

The mechanism of the LuxI/LuxR system is a classic example of a positive feedback loop, allowing for a rapid and coordinated response once a quorum is reached.

References

- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Lighting the way: how the Vibrio fischeri model microbe reveals the complexity of Earth’s “simplest” life forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. its.caltech.edu [its.caltech.edu]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

L-Homoserine: A Linchpin in Bacterial and Plant Metabolism and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Homoserine, a non-proteinogenic α-amino acid, occupies a central and critical position in the metabolic architecture of bacteria and plants. Far from being a mere metabolic intermediate, it represents a key branch-point in the biosynthesis of essential amino acids and, in the bacterial realm, serves as the foundational scaffold for a sophisticated chemical communication system. This technical guide provides a comprehensive exploration of the multifaceted biological functions of this compound. We will dissect its biosynthesis, its pivotal role in anabolic pathways, and its emerging significance as a signaling molecule. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound metabolism, offering insights into potential targets for antimicrobial agents and strategies for crop improvement.

Introduction: The Centrality of this compound

This compound is a four-carbon α-amino acid that is structurally similar to serine but with an additional methylene group in its side chain. While not incorporated into proteins, its significance lies in its role as a crucial precursor in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine[1][2][3]. The metabolic pathways originating from L-aspartate, which lead to this compound and its derivatives, are collectively known as the aspartate family pathway[4][5][6]. This pathway is present in bacteria, archaea, fungi, and plants, but is notably absent in mammals, making the enzymes involved attractive targets for the development of novel antibiotics and herbicides[7].

In recent years, the role of this compound has expanded beyond that of a simple metabolic intermediate. In the bacterial kingdom, it is the precursor to N-acythis compound lactones (AHLs), a major class of signaling molecules that orchestrate collective behaviors in a process known as quorum sensing[8][9]. In plants, there is growing evidence that this compound itself, or its derivatives, can act as signaling molecules, influencing growth, development, and interactions with microorganisms[10][11][12].

This guide will provide a detailed examination of the biosynthesis and diverse functions of this compound in both bacteria and plants, highlighting the key enzymatic steps, regulatory mechanisms, and the broader physiological implications. We will also delve into established experimental protocols for the study of this important molecule.

This compound in Bacteria: A Hub of Metabolism and Communication

In the bacterial domain, this compound is a cornerstone of both primary metabolism and intercellular communication. Its synthesis and subsequent conversion are tightly regulated to meet the cell's demand for essential amino acids and to coordinate group behaviors.

Biosynthesis of this compound: The Aspartate Pathway

The synthesis of this compound in bacteria is a three-step enzymatic conversion starting from L-aspartate, a product of the tricarboxylic acid (TCA) cycle[13][14][15]. This pathway is a branch of the larger aspartate metabolic network[7][16].

The key enzymatic steps are as follows:

-

Phosphorylation of Aspartate: The pathway is initiated by aspartate kinase (AK) , which phosphorylates the β-carboxyl group of L-aspartate to form β-aspartyl-phosphate. This step consumes one molecule of ATP. In many bacteria, including Escherichia coli, there are multiple isoforms of AK that are subject to feedback inhibition by the downstream amino acids lysine, threonine, and methionine, ensuring tight regulation of the pathway's entry point[17][18][19].

-

Reduction of β-Aspartyl-Phosphate: The second step is catalyzed by aspartate-semialdehyde dehydrogenase (ASD) , which reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde. This reaction requires the reducing power of NADPH[15][16]. L-aspartate-β-semialdehyde is a critical branch point, as it can be directed towards either lysine biosynthesis or the synthesis of this compound[2].

-

Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by homoserine dehydrogenase (HSD) . This enzyme also utilizes NADPH as a cofactor[15][20]. The activity of HSD is often allosterically inhibited by threonine, providing another layer of regulatory control[17][18].

Caption: Bacterial biosynthesis of this compound from L-Aspartate.

This compound as a Metabolic Precursor

Once synthesized, this compound serves as a critical branch-point for the synthesis of two essential amino acids:

-

Threonine Biosynthesis: this compound is phosphorylated by homoserine kinase (encoded by the thrB gene in E. coli) to form O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase [2][20].

-

Methionine Biosynthesis: The pathway to methionine begins with the acylation of this compound. In E. coli and other enteric bacteria, homoserine O-succinyltransferase (encoded by the metA gene) catalyzes the transfer of a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine[15][21][22]. This is the first committed step in methionine biosynthesis in these organisms[23]. In other bacteria, an acetyl group is used instead.

This compound and Quorum Sensing: The Genesis of N-Acythis compound Lactones (AHLs)

Perhaps one of the most fascinating roles of this compound in bacteria is its function as the precursor to N-acythis compound lactones (AHLs), a class of signaling molecules central to quorum sensing in many Gram-negative bacteria[8][9]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a collective manner[10][24].

AHLs are synthesized by the enzyme LuxI-type AHL synthase . This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain[9]. The diversity of AHLs arises from variations in the length and modification of the acyl chain[24][25][26].

Caption: Synthesis of N-acythis compound lactones (AHLs) from this compound derived precursors.

The accumulation of AHLs in the environment allows a bacterial population to sense its density. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type transcriptional regulators, leading to the expression of genes involved in a variety of processes, including biofilm formation, virulence factor production, and bioluminescence[8][9].

Toxicity and Transport

Interestingly, while this compound is an essential intermediate, high concentrations can be toxic to some bacteria, such as E. coli[27][28]. The mechanisms of toxicity are not fully elucidated but may involve competition with other amino acids for tRNA charging[28]. To mitigate this, bacteria have evolved efficient transport systems to export this compound when it is overproduced[2][28].

This compound in Plants: A Metabolic Nexus with Signaling Overtones

Similar to bacteria, this compound in plants is a central intermediate in the biosynthesis of essential amino acids. However, its roles are expanding to include potential signaling functions, particularly in the context of plant-microbe interactions.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants mirrors the bacterial pathway, occurring within the plastids[29][30]. The pathway starts with L-aspartate and proceeds through the same three enzymatic steps catalyzed by aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase[4][31][32].

The regulation of this pathway in plants is also complex, involving multiple isoforms of the key enzymes that are subject to allosteric feedback inhibition by the end-product amino acids lysine, threonine, and methionine[6][29][30]. This intricate regulatory network ensures a balanced production of these essential amino acids according to the plant's metabolic needs[5][29].

Caption: Biosynthesis of this compound and its derivatives in plants.

This compound as a Precursor to Essential Amino Acids

In plants, this compound is the precursor for the synthesis of threonine, methionine, and isoleucine[4][6].

-

Threonine and Isoleucine Synthesis: this compound is first phosphorylated by homoserine kinase to O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase . L-threonine can then be further metabolized to L-isoleucine through a separate series of enzymatic reactions[33].

-

Methionine Synthesis: The pathway to methionine in plants also proceeds via O-phospho-L-homoserine, which is then converted through a series of reactions involving cystathionine to L-methionine[33][34].

This compound in Plant Signaling and Development

Emerging research indicates that this compound and its derivatives play a role in plant signaling and development, particularly in the context of interactions with bacteria[10][11][12].

Plants can perceive and respond to bacterial AHLs[35][36]. Interestingly, some plant responses to AHLs are dependent on the enzymatic degradation of these molecules to this compound[10][37]. For instance, it has been shown that plants possess enzymes, such as fatty acid amide hydrolase (FAAH), that can hydrolyze the amide bond of AHLs, releasing this compound[10][37].

The accumulation of this compound in plant tissues can then elicit a range of physiological responses:

-

Growth Promotion: At low concentrations, this compound can promote plant growth, potentially by stimulating transpiration and nutrient uptake[10][37].

-

Growth Inhibition: At higher concentrations, this compound can inhibit root growth, a response that may be mediated by the stimulation of ethylene production[10].

These findings suggest a fascinating interplay where plants can "eavesdrop" on bacterial quorum sensing signals and respond to the presence of dense bacterial populations in their vicinity. This has significant implications for understanding the complex chemical dialogues that occur in the rhizosphere.

Experimental Protocols and Methodologies

The study of this compound and its metabolic pathways requires a range of biochemical and analytical techniques. Below are outlines of key experimental protocols.

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Table 1: Comparison of Methods for this compound Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC with Pre-column Derivatization | This compound is derivatized with a fluorescent tag (e.g., o-phthalaldehyde) and separated by reverse-phase HPLC. | High sensitivity and specificity. | Derivatization step can be time-consuming. |

| GC-MS | This compound is derivatized to a volatile compound and separated by gas chromatography, followed by mass spectrometric detection. | High sensitivity and provides structural information for confirmation. | Requires derivatization and can be complex to optimize. |

Enzymatic Assay for Homoserine Dehydrogenase (HSD)

The activity of HSD can be measured spectrophotometrically by monitoring the reduction of NADP⁺ to NADPH (or the oxidation of NADPH) at 340 nm[38][39][40][41].

Step-by-Step Protocol for HSD Activity Assay (Oxidative Direction):

-

Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM CHES, pH 9.0)

-

This compound (substrate, e.g., 50 mM)

-

NADP⁺ (cofactor, e.g., 0.5 mM)

-

KCl (e.g., 150 mM, as some HSDs are activated by monovalent cations)

-

-

Initiate the Reaction: Add the purified enzyme or cell-free extract to the reaction mixture to a final volume of, for example, 1 mL.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate Activity: The rate of NADPH formation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion and Future Perspectives

This compound stands as a molecule of profound biological importance in both bacteria and plants. Its central role in the biosynthesis of essential amino acids has long been appreciated. However, the discovery of its function as the precursor to bacterial quorum sensing signals and its emerging role in plant signaling have opened up new avenues of research.

For drug development professionals, the enzymes of the this compound biosynthetic pathway remain attractive targets for the development of novel antimicrobial agents. A deeper understanding of the regulation of this pathway can inform strategies for metabolic engineering to enhance the production of valuable amino acids in microorganisms.

For agricultural scientists, unraveling the role of this compound in plant-microbe interactions could lead to new strategies for promoting plant growth and enhancing disease resistance. The ability of plants to respond to bacterial signals via this compound highlights the intricate chemical communication that shapes ecosystems.

Future research will undoubtedly continue to uncover the multifaceted roles of this pivotal molecule, further solidifying its importance in the fundamental processes of life.

References

- 1. This compound Manufacturing and Export [anethole-dragosantol.com]

- 2. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 10. Plant Responses to Bacterial N-Acyl this compound Lactones are Dependent on Enzymatic Degradation to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homoserine lactones: Do plants really listen to bacterial talk? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial signaling molecules of acythis compound lactone type: effect on plant growth and stress resistance - Plant Physiology and Genetics - site for scientific journal "Fiziol. rast. genet." [frg.org.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Regulation of the biosynthesis of amino acids of the aspartate family in Coliform bacteria and Pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of the Biosynthesis of Amino Acids of the Aspartate Family in Coliform Bacteria and Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Homoserine - Wikipedia [en.wikipedia.org]

- 21. uniprot.org [uniprot.org]

- 22. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Evaluation of N-Acythis compound Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acythis compound Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 27. Frontiers | Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses [frontiersin.org]

- 28. Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. journals.asm.org [journals.asm.org]

- 35. researchgate.net [researchgate.net]

- 36. Response of Arabidopsis thaliana to N-hexanoyl-dthis compound-lactone, a bacterial quorum sensing molecule produced in the rhizosphere - ProQuest [proquest.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 39. biorxiv.org [biorxiv.org]

- 40. biorxiv.org [biorxiv.org]

- 41. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. | Sigma-Aldrich [sigmaaldrich.com]

The Lynchpin of Amino Acid Metabolism: A Technical Guide to the Natural Occurrence and Significance of L-Homoserine

Abstract

L-Homoserine, a non-proteinogenic α-amino acid, occupies a central and highly regulated position in the metabolic landscape of a vast array of organisms, including bacteria, fungi, and plants. While absent in animals, its biosynthetic pathway is a treasure trove of targets for antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its biosynthesis, metabolic fate, and its pivotal role as a precursor to essential amino acids and signaling molecules. We will further explore its significance in drug development and provide detailed, field-proven methodologies for its extraction, detection, and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemistry and analytical characterization.

Introduction: The Centrality of this compound

This compound ( (S)-2-Amino-4-hydroxybutanoic acid) is a key intermediate in the aspartate metabolic pathway.[1] Unlike the 20 common amino acids encoded by DNA, this compound is not incorporated into proteins.[1] Its significance lies in its role as the final common precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in many organisms.[1][2][3] This strategic position at a critical metabolic branch point necessitates tight regulation to maintain cellular homeostasis.[3] Furthermore, this compound is the core structural component of N-acythis compound lactones (AHLs), a class of signaling molecules crucial for quorum sensing in Gram-negative bacteria, a process that regulates virulence and biofilm formation.[4][5] The absence of the this compound biosynthetic pathway in animals makes the enzymes involved attractive targets for the development of novel antimicrobial agents and herbicides.[3][6]

The Biosynthesis of this compound: The Aspartate Pathway

This compound is synthesized from the amino acid L-aspartate through a conserved series of enzymatic reactions known as the aspartate pathway.[3][7][8] This pathway is essential for prokaryotes, fungi, and plants.[3]

The biosynthesis proceeds in three key steps:

-

Phosphorylation of Aspartate: The pathway begins with the phosphorylation of L-aspartate to β-aspartyl phosphate. This reaction is catalyzed by aspartate kinase (AK) and requires ATP.[7][8] In many organisms, multiple isoforms of aspartate kinase exist, which are subject to feedback inhibition by the downstream amino acid products, providing a crucial layer of regulation.[8][9]

-

Reduction to Aspartate-β-semialdehyde: Next, β-aspartyl phosphate is converted to L-aspartate-β-semialdehyde by the enzyme aspartate-β-semialdehyde dehydrogenase (AsaDH) .[7][8] This step utilizes the reducing power of NADPH.[8]

-

Final Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by homoserine dehydrogenase (HSD) .[7][10][11] This enzyme also typically uses NADPH as a cofactor.[11][12] In some bacteria and plants, aspartate kinase and homoserine dehydrogenase activities are found on a single bifunctional protein, which can allow for substrate channeling and enhanced regulatory control.[7]

Figure 1: Biosynthetic pathway of this compound from L-Aspartate.

The Metabolic Crossroads: The Fate of this compound

This compound stands at a critical metabolic juncture, where its fate is directed towards the synthesis of either L-threonine or L-methionine, and subsequently L-isoleucine.[3]

The Threonine Biosynthesis Pathway

The conversion of this compound to L-threonine is a two-step process:[13]

-

Phosphorylation: Homoserine kinase (HSK) catalyzes the ATP-dependent phosphorylation of the γ-hydroxyl group of this compound to form O-phospho-L-homoserine.[14]

-

Isomerization: Threonine synthase (TS) then catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.[14]

The Methionine Biosynthesis Pathway

The pathway to L-methionine from this compound involves the activation of the hydroxyl group, followed by the incorporation of sulfur.[15] The initial activation step varies between organisms:

-

In many bacteria, homoserine O-succinyltransferase (HST) uses succinyl-CoA to produce O-succinyl-L-homoserine.[15]

-

In fungi and some bacteria, homoserine O-acetyltransferase (HAT) utilizes acetyl-CoA to form O-acetyl-L-homoserine.[15][16][17]

-

In plants, the common intermediate is O-phospho-L-homoserine, the same as for threonine synthesis.[14][15][18]

Following activation, cystathionine γ-synthase (CGS) catalyzes the condensation of the activated homoserine derivative with L-cysteine to form L-cystathionine. Subsequently, cystathionine β-lyase (CBL) cleaves cystathionine to yield L-homocysteine, which is then methylated to form L-methionine.[15]

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition by different amino acids of the aspartate kinase and the homoserine kinase of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Catalytic mechanism of fungal homoserine transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Homoserine Esterification in Green Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Homoserine

Introduction

L-Homoserine, systematically named (2S)-2-amino-4-hydroxybutanoic acid, is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria and plants.[1] While not incorporated into proteins during translation, its presence and metabolism are of significant interest to researchers in biochemistry, metabolic engineering, and drug discovery.[2] A thorough understanding of its physicochemical properties is fundamental for its application in these fields, from designing enzyme assays to developing novel therapeutics. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and the experimental rationale for their determination.

Chemical Structure and Fundamental Properties

The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. For this compound, these properties are summarized below.

Molecular Structure and Formula

This compound possesses a chiral center at the α-carbon, with the L-configuration being the naturally occurring enantiomer. Its structure features a primary amino group, a carboxylic acid group, and a hydroxyl group on the side chain, separated from the α-carbon by two methylene groups.[1]

The presence of these functional groups imparts a polar character to the molecule, influencing its solubility and reactivity.

Physical State and Appearance

At standard temperature and pressure, this compound is a white to off-white crystalline powder.[5][6]

Thermodynamic Properties

Melting Point

The melting point of a compound is a critical indicator of its purity and the strength of its crystal lattice.

| Property | Value |

| Melting Point | 203 °C (with decomposition)[1][5][7] |

Expert Insight: The decomposition at the melting point is a common characteristic of amino acids, attributed to intramolecular reactions at elevated temperatures. When determining the melting point experimentally, a rapid heating rate is often employed to minimize thermal degradation before melting is observed.

Solubility Profile

The solubility of this compound is a key parameter for its handling in experimental settings, particularly for the preparation of stock solutions and reaction mixtures.

| Solvent | Solubility |

| Water | 1000 mg/mL[8]; 1100 g/L (at 30 °C)[4] |

| Organic Solvents | Generally insoluble in non-polar organic solvents. |

Expert Insight: The high water solubility of this compound is due to its polar functional groups (carboxyl, amino, and hydroxyl) which can form hydrogen bonds with water molecules.[9] Conversely, its insolubility in non-polar solvents is expected for a zwitterionic molecule. For certain applications requiring a non-aqueous environment, derivatization of the polar groups may be necessary.

Experimental Protocol: Determination of Aqueous Solubility

The gravimetric method is a reliable technique for determining the solubility of amino acids.[10]

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Weigh the collected supernatant.

-

Evaporate the solvent completely under vacuum or in a drying oven at a temperature below the decomposition point of this compound.

-

Weigh the remaining solid residue.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

-

Acid-Base Properties: pKa Values

The pKa values of the ionizable groups in this compound dictate its charge state at different pH values, which is crucial for its biological activity and for techniques like ion-exchange chromatography.

| Ionizable Group | pKa Value |

| α-carboxyl (pKa₁) | ~2.22 - 2.71[4][11] |

| α-amino (pKa₂) | ~9.16[11] |

Expert Insight: At physiological pH (~7.4), the carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a zwitterionic form with a net charge of zero. The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of the two pKa values: pI ≈ (2.22 + 9.16) / 2 = 5.69.

Diagram: Ionization States of this compound

Caption: Ionization states of this compound at varying pH.

Experimental Protocol: Determination of pKa by Titration

Acid-base titration is the standard method for determining the pKa values of amino acids.[12][13]

-

Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Initially, titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to fully protonate the molecule.

-

Then, titrate with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the equivalents of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[14]

-

Optical Properties

As a chiral molecule, this compound exhibits optical activity, which is a key characteristic for its identification and for assessing its enantiomeric purity.

| Property | Value |

| Specific Rotation [α] | -8.5° (c=2, H₂O, 22 °C)[4] |

Expert Insight: The specific rotation is a physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). A negative sign indicates levorotatory behavior, meaning it rotates the plane of polarized light to the left.

Experimental Protocol: Determination of Optical Rotation by Polarimetry

A polarimeter is used to measure the optical rotation of a chiral substance.[15][16]

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Calibrate the instrument to zero using a blank solution (the solvent in which this compound will be dissolved).

-

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water).

-

-

Measurement:

-

Fill the polarimeter sample tube with the this compound solution, ensuring there are no air bubbles.

-

Place the sample tube in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Spectroscopic Properties

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in D₂O typically shows signals corresponding to the protons at the α, β, and γ positions.[7][17]

-

α-H: A triplet around 3.8 ppm.

-

β-CH₂: A multiplet around 2.1 ppm.

-

γ-CH₂: A triplet around 3.7 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments.[7][18]

-

C=O (carboxyl): ~177 ppm

-

α-C: ~56 ppm

-

β-C: ~35 ppm

-

γ-C: ~61 ppm

Expert Insight: The chemical shifts can vary slightly depending on the solvent and pH. The use of D₂O as a solvent will result in the exchange of labile protons (from -OH, -NH₂, and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[19]

-

O-H stretch (hydroxyl and carboxyl): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amino): Around 3000-3300 cm⁻¹

-

C=O stretch (carboxyl): Strong absorption around 1600-1700 cm⁻¹

-

C-O stretch (hydroxyl): Around 1050-1150 cm⁻¹

Expert Insight: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The exact position of the C=O stretch can indicate whether the carboxyl group is protonated or deprotonated.

Stability and Reactivity

This compound is generally stable under standard laboratory conditions. However, its reactivity is governed by its functional groups.

-

Lactonization: In acidic solutions, the hydroxyl group on the side chain can react with the carboxyl group to form a five-membered ring, homoserine lactone.[2][20]

-

Derivatization: The amino and carboxyl groups can undergo typical reactions of these functional groups, such as acylation and esterification, respectively. These reactions are often used to protect these groups during chemical synthesis or to introduce labels for analytical purposes.[21]

Conclusion

The physicochemical properties of this compound presented in this guide provide a comprehensive foundation for its use in research and development. A thorough understanding of its solubility, acid-base behavior, optical activity, and spectroscopic signature is essential for its effective application and for the accurate interpretation of experimental results. The provided experimental protocols offer a starting point for the in-house characterization of this important biomolecule.

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 672-15-1 [m.chemicalbook.com]

- 3. This compound 672-15-1 [sigmaaldrich.com]

- 4. This compound | 672-15-1 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 672-15-1 [sigmaaldrich.com]

- 7. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000719) [hmdb.ca]

- 9. microbenotes.com [microbenotes.com]

- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 11. P. aeruginosa Metabolome Database: this compound (PAMDB000449) [pseudomonas.umaryland.edu]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. scribd.com [scribd.com]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 15. vernier.com [vernier.com]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. Dthis compound(1927-25-9) 1H NMR spectrum [chemicalbook.com]

- 18. This compound(672-15-1) 13C NMR [m.chemicalbook.com]

- 19. This compound(672-15-1) IR Spectrum [chemicalbook.com]

- 20. This compound — TargetMol Chemicals [targetmol.com]

- 21. medchemexpress.com [medchemexpress.com]

Methodological & Application

Metabolic Engineering of E. coli for Enhanced L-Homoserine Synthesis: Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the metabolic engineering of Escherichia coli for the efficient production of L-homoserine. This document delves into the rationale behind genetic modifications, provides detailed experimental protocols, and outlines analytical methods for quantification, ensuring a robust and reproducible workflow.

Introduction: The Significance of this compound

This compound, a non-proteinogenic amino acid, is a crucial intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] Beyond its role as a metabolic precursor, this compound and its derivatives are valuable platform chemicals for the synthesis of various commercially important compounds, including 1,4-butanediol and other C4 chemicals.[3] Microbial fermentation, particularly using the well-characterized and genetically tractable host E. coli, presents an environmentally friendly and sustainable approach for this compound production.[1][2][4] However, wild-type E. coli does not accumulate this compound due to tight metabolic regulation and its rapid conversion into other metabolites.[1] Therefore, extensive metabolic engineering is required to channel the carbon flux towards this compound and prevent its degradation.

PART 1: Core Metabolic Engineering Strategies

The overarching goal of engineering E. coli for this compound overproduction is to maximize the carbon flux from a central carbon source, typically glucose, to this compound while minimizing flux to competing pathways and biomass formation. This involves a multi-faceted approach targeting key nodes in the metabolic network.

Augmenting the Precursor Supply: Oxaloacetate

This compound is synthesized from the aspartate family of amino acids, with oxaloacetate (OAA) being the primary precursor.[1][4] Enhancing the intracellular pool of OAA is a critical first step. Glucose is metabolized via the Embden-Meyerhof-Parnas (EMP) pathway to phosphoenolpyruvate (PEP).[1][4] A key strategy is to increase the conversion of PEP to OAA.

-

Overexpression of Phosphoenolpyruvate Carboxylase (PPC): The enzyme PPC, encoded by the ppc gene, catalyzes the irreversible carboxylation of PEP to OAA.[1] Overexpressing ppc is a common and effective strategy to pull carbon flux from the central glycolytic pathway towards the aspartate metabolic pathway.[1][5]

Channeling Carbon Flux towards this compound

Once the OAA pool is enhanced, the subsequent steps involve directing the metabolic flux through the aspartate pathway to this compound while blocking competing and degradative pathways.

-

Blocking Competing Pathways:

-

L-lysine synthesis: The pathway to L-lysine competes for the intermediate aspartate-semialdehyde. Knocking out the lysA gene, which encodes diaminopimelate decarboxylase, the final step in L-lysine biosynthesis, effectively blocks this competing route.[1]

-

L-threonine and L-methionine synthesis: this compound is the direct precursor for L-threonine and L-methionine. To prevent its conversion, the genes thrB (encoding homoserine kinase) and metA (encoding homoserine O-succinyltransferase) must be deleted.[1][6] This creates an auxotrophic strain for these amino acids, which needs to be considered in the fermentation medium design.[1]

-

-

Overcoming Feedback Inhibition:

-

The biosynthesis of aspartate family amino acids is tightly regulated by feedback inhibition. The first committed step, the phosphorylation of L-aspartate to L-aspartyl-phosphate, is catalyzed by three aspartokinase (AK) isozymes: AKI (thrA), AKII (metL), and AKIII (lysC).[1][4] These enzymes are feedback-inhibited by L-threonine, L-methionine, and L-lysine, respectively.

-

To circumvent this, feedback-resistant mutants of these enzymes are employed. For instance, mutations in the thrA gene can render AKI insensitive to L-threonine inhibition.[7] Overexpression of a feedback-resistant thrA is a cornerstone of this compound production strains.[5][6][8]

-

-

Enhancing the this compound Synthesis Pathway:

Balancing Redox Cofactors: The Role of NADPH

The conversion of L-aspartate to this compound is a reductive process requiring two molecules of NADPH.[2] Ensuring a sufficient supply of NADPH is a significant bottleneck.[2]

-

Overexpression of NAD(P) Transhydrogenase: The membrane-bound transhydrogenase, encoded by pntAB, catalyzes the conversion of NADH to NADPH.[2][5] Overexpressing pntAB can effectively increase the intracellular NADPH pool, thereby boosting this compound production.[2][9]

Facilitating Product Export

High intracellular concentrations of this compound can be toxic to E. coli and may also lead to feedback inhibition of upstream enzymes.[1][10][11] Therefore, efficient export of this compound out of the cell is vital for high-titer production.

-

Overexpression of Efflux Pumps: Several transporters have been identified to export this compound, including RhtA and RhtB.[1][2] Overexpression of the rhtA gene, in particular, has been shown to significantly improve this compound titers.[1][5][6]

PART 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the construction of an this compound overproducing E. coli strain and its cultivation.

Protocol: Construction of a Base this compound Producing Strain